molecular formula C10H13NO3 B8006979 6-Isopropoxybenzo[d][1,3]dioxol-5-amine

6-Isopropoxybenzo[d][1,3]dioxol-5-amine

Cat. No.: B8006979
M. Wt: 195.21 g/mol
InChI Key: RJDAIFIJFZMAGF-UHFFFAOYSA-N
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Description

6-Isopropoxybenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure that also includes carbon atoms. This compound is used primarily for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxybenzo[d][1,3]dioxol-5-amine typically involves the reaction of 6-hydroxybenzo[d][1,3]dioxole with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the isopropoxy derivative, which is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxybenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines. Substitution reactions could result in various alkylated or acylated derivatives .

Scientific Research Applications

6-Isopropoxybenzo[d][1,3]dioxol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: This compound is used in the development of new materials and chemicals with specific properties

Mechanism of Action

The mechanism of action of 6-Isopropoxybenzo[d][1,3]dioxol-5-amine involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

6-propan-2-yloxy-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-8-4-10-9(3-7(8)11)12-5-13-10/h3-4,6H,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDAIFIJFZMAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1N)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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